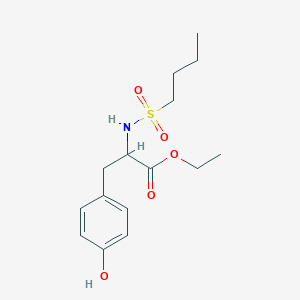
N-(butylsulfonyl)-L-tyrosine,ethyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(butylsulfonyl)-L-tyrosine, ethyl ester is a chemical compound that belongs to the class of sulfonyl amino acid esters This compound is characterized by the presence of a butylsulfonyl group attached to the nitrogen atom of L-tyrosine, with an ethyl ester group at the carboxyl end
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(butylsulfonyl)-L-tyrosine, ethyl ester typically involves the following steps:
Formation of the Butylsulfonyl Chloride: This is achieved by reacting butylsulfonyl chloride with an appropriate base.
Coupling with L-Tyrosine: The butylsulfonyl chloride is then reacted with L-tyrosine in the presence of a base to form N-(butylsulfonyl)-L-tyrosine.
Industrial Production Methods
Industrial production methods for N-(butylsulfonyl)-L-tyrosine, ethyl ester are designed to be efficient and scalable. These methods often involve:
Phase Transfer Catalysis: This technique is used to enhance the reaction rates and yields by transferring one of the reactants into the phase where the reaction occurs.
Mild Reaction Conditions: The reactions are typically carried out under mild conditions to avoid the use of hazardous reagents and to minimize environmental impact.
化学反应分析
Types of Reactions
N-(butylsulfonyl)-L-tyrosine, ethyl ester can undergo various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions
Common Reagents and Conditions
Hydrolysis: Typically carried out in the presence of an acid or base catalyst.
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Substitution: Nucleophiles such as amines or thiols can be used under appropriate conditions
Major Products Formed
Hydrolysis: Yields N-(butylsulfonyl)-L-tyrosine.
Oxidation: Yields sulfone derivatives.
Substitution: Yields various substituted derivatives depending on the nucleophile used
科学研究应用
N-(butylsulfonyl)-L-tyrosine, ethyl ester has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and protein modification.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: Used in the production of specialty chemicals and materials
作用机制
The mechanism of action of N-(butylsulfonyl)-L-tyrosine, ethyl ester involves its interaction with specific molecular targets:
Molecular Targets: It can interact with enzymes and proteins, potentially inhibiting their activity or modifying their structure.
Pathways Involved: The compound may affect various biochemical pathways, including those involved in signal transduction and metabolic regulation
相似化合物的比较
Similar Compounds
N-(butylsulfonyl)-L-tyrosine: The non-esterified form of the compound.
N-(methylsulfonyl)-L-tyrosine, ethyl ester: A similar compound with a methylsulfonyl group instead of a butylsulfonyl group.
N-(butylsulfonyl)-L-phenylalanine, ethyl ester: A similar compound with phenylalanine instead of tyrosine
Uniqueness
N-(butylsulfonyl)-L-tyrosine, ethyl ester is unique due to the presence of both the butylsulfonyl and ethyl ester groups, which confer specific chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry .
属性
IUPAC Name |
ethyl 2-(butylsulfonylamino)-3-(4-hydroxyphenyl)propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO5S/c1-3-5-10-22(19,20)16-14(15(18)21-4-2)11-12-6-8-13(17)9-7-12/h6-9,14,16-17H,3-5,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXRNHZPPGMECTH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCS(=O)(=O)NC(CC1=CC=C(C=C1)O)C(=O)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![6-Ethyl-5-[3-(5-Methoxybiphenyl-3-Yl)prop-1-Yn-1-Yl]pyrimidine-2,4-Diamine](/img/structure/B13439260.png)
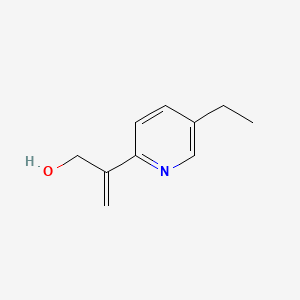
![1,3-Dihydro-1,6-dimethyl-2H-imidazo[4,5-b]pyridin-2-one](/img/structure/B13439284.png)
![[4-(5-Nitro-pyridin-2-ylamino)-cyclohexyl]-carbamic acid tert-butyl ester](/img/structure/B13439292.png)
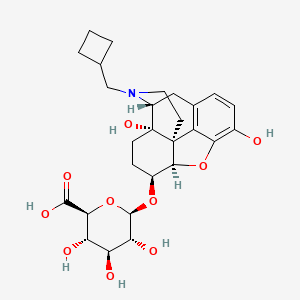
![(2S)-2-amino-4-[(3-aminopropyl)amino]butanoic acid](/img/structure/B13439297.png)
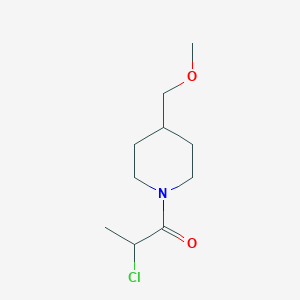

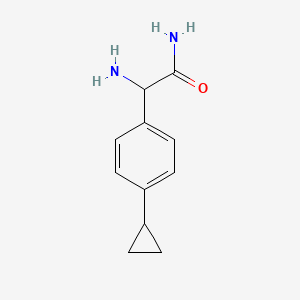
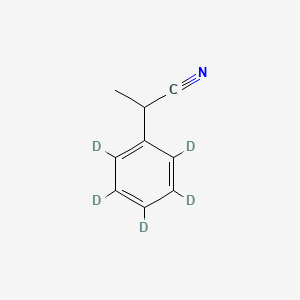
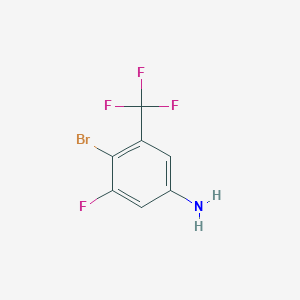
![(1s,2s)-2-Phenylcyclopropanecarboxylic acid [alpha(r)-(4-ethoxyphenyl)-2-hydroxyethyl]amide](/img/structure/B13439339.png)
![(3R,8R,9S,10R,17R)-4-chloro-17-(hydroxymethyl)-10,17-dimethyl-2,3,6,7,8,9,11,12,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B13439354.png)

